molecular formula C12H14BrNO B3261619 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde CAS No. 345964-67-2

6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Cat. No. B3261619
Key on ui cas rn: 345964-67-2
M. Wt: 268.15 g/mol
InChI Key: CXCNJLPVZRRDNE-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

A solution of 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, available in accordance with U.S. Pat. No. 5,089,509, the specification of which is incorporated herein by reference (1.8 g, 7.5 mmol) in 10 mL of formic acid was refluxed for 3 h. The reaction mixture was then cooled to ambient temperature and poured into ice-cold saturated aqueous sodium bicarbonate solution and extracted with diethyl ether (×2). The combined organic phase was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to a residue which was subjected to flash column chromatography over silica gel (230-400 mesh) using 15-25% ethyl acetate in hexane as the eluent to afford the title compound as a pale yellow solid (1.8 g, 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6][C:5]2([CH3:13])[CH3:12].[CH:14](O)=[O:15]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH:14]=[O:15])[CH2:7][CH2:6][C:5]2([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(CCNC2=CC1)(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
poured into ice-cold saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a residue which

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CCN(C2=CC1)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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